2-Bromo-4-methoxy-4-oxobutanoic acid
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Overview
Description
2-Bromo-4-methoxy-4-oxobutanoic acid is an organic compound with the molecular formula C5H7BrO4. It is a brominated derivative of 4-methoxy-4-oxobutanoic acid and is known for its applications in various chemical reactions and research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-methoxy-4-oxobutanoic acid typically involves the bromination of 4-methoxy-4-oxobutanoic acid. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agents under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetic acid at room temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield of the product .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-methoxy-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or sodium methoxide (NaOMe) under mild conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Bromo-4-methoxy-4-oxobutanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is explored for its potential in drug development and pharmaceutical research.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-4-methoxy-4-oxobutanoic acid involves its reactivity with various nucleophiles and electrophiles. The bromine atom acts as a leaving group, facilitating substitution reactions. The methoxy and oxo groups contribute to its reactivity and stability in different chemical environments .
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-4-oxobutanoic acid: Lacks the bromine atom, making it less reactive in substitution reactions.
2-Bromo-4-methoxyacetophenone: Similar structure but with an acetophenone moiety instead of a butanoic acid.
4-Hydroxy-2-oxobutanoic acid: Contains a hydroxy group instead of a methoxy group, altering its reactivity .
Uniqueness
2-Bromo-4-methoxy-4-oxobutanoic acid is unique due to the presence of both bromine and methoxy groups, which enhance its reactivity and versatility in various chemical reactions compared to its analogs .
Properties
Molecular Formula |
C5H7BrO4 |
---|---|
Molecular Weight |
211.01 g/mol |
IUPAC Name |
2-bromo-4-methoxy-4-oxobutanoic acid |
InChI |
InChI=1S/C5H7BrO4/c1-10-4(7)2-3(6)5(8)9/h3H,2H2,1H3,(H,8,9) |
InChI Key |
AZAOWIVCNSVXSE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC(C(=O)O)Br |
Origin of Product |
United States |
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